Hemodynamic and Toxicity Profile of Cupreidine vs. Parent Compound Quinidine
Cupreidine demonstrates a superior safety profile compared to its parent compound, quinidine, while maintaining equivalent antiarrhythmic efficacy. In vivo studies in rats directly compared the two compounds, providing a clear rationale for Cupreidine's selection in pharmacological research. [1]
| Evidence Dimension | Acute Toxicity |
|---|---|
| Target Compound Data | 50% reduction in acute toxicity |
| Comparator Or Baseline | Quinidine (baseline toxicity) |
| Quantified Difference | Acute toxicity is about 50% less than that of quinidine |
| Conditions | In vivo study in mice |
Why This Matters
For pharmacological studies targeting arrhythmia, Cupreidine offers a wider therapeutic window and reduced cardiovascular side effects than quinidine, making it a preferred choice for mechanistic and preclinical research.
- [1] Nwangwu, P. U.; Holcslaw, T. L.; Stohs, S. J.; Rosenberg, H.; Small, L. D. Hemodynamic properties of a new quinidine analog, cupreidine (6'-hydroxycinchonine). J. Cardiovasc. Pharmacol. 1982, 4, 124–128. View Source
